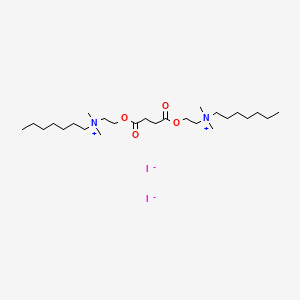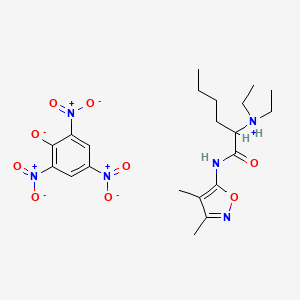
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethylamino Group:
Formation of the Hexanamide Moiety: This involves the reaction of the intermediate with hexanoic acid or its derivatives.
Picrate Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide
- N-(3,4-Dimethyl-5-isoxazolyl)-2-(diethylamino)hexanamide
Uniqueness
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)hexanamide picrate is unique due to the presence of the picrate group, which can influence its chemical properties and reactivity. This compound may exhibit different solubility, stability, and biological activity compared to its non-picrate counterparts.
Propiedades
Número CAS |
94998-42-2 |
|---|---|
Fórmula molecular |
C21H30N6O9 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-1-oxohexan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C15H27N3O2.C6H3N3O7/c1-6-9-10-13(18(7-2)8-3)14(19)16-15-11(4)12(5)17-20-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h13H,6-10H2,1-5H3,(H,16,19);1-2,10H |
Clave InChI |
ZZRKEUIGRXSUFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)NC1=C(C(=NO1)C)C)[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


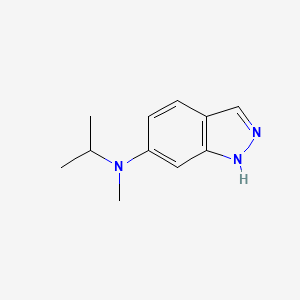
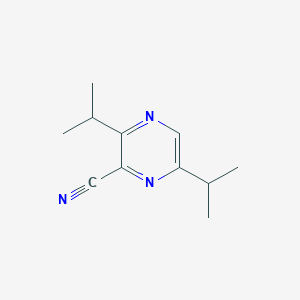
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
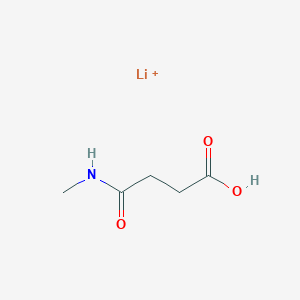
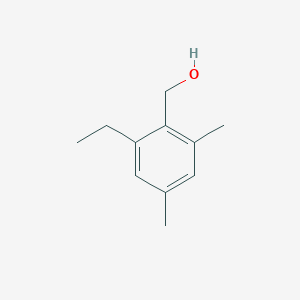
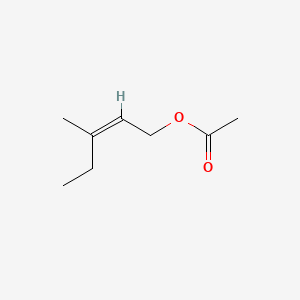
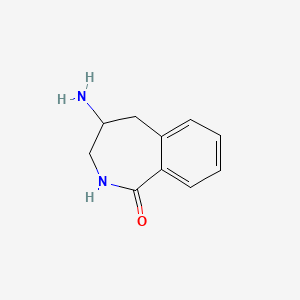
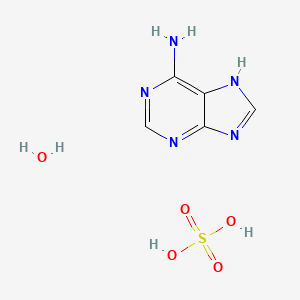
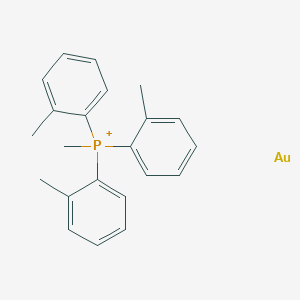

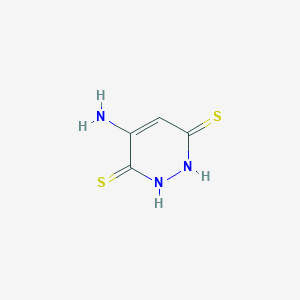
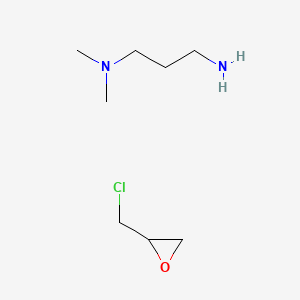
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
